molecular formula C13H17FN2O3 B2723535 tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate CAS No. 1824057-90-0

tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate

Cat. No.: B2723535
CAS No.: 1824057-90-0
M. Wt: 268.288
InChI Key: JOUKPOHNBSRNQN-UHFFFAOYSA-N
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Description

tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate is a carbamate derivative featuring a 2-fluorophenyl carbamoyl group linked to a tert-butyl-protected amine. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structural motif combines the steric bulk of the tert-butyl group with the electronic effects of the fluorine atom, which can influence reactivity, solubility, and binding affinity in target systems .

Properties

IUPAC Name

tert-butyl N-[2-(2-fluoroanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUKPOHNBSRNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Using Di-tert-Butyl Dicarbonate (Boc₂O)

Procedure (adapted from):

  • Dissolve the amine (e.g., glycine methyl ester, 1.0 mmol) in tetrahydrofuran (THF, 2 mL/mmol).
  • Add Boc₂O (1.2 mmol) and a catalytic agent (e.g., Fe(OTf)₃, 1 mol%).
  • Stir at 20°C under solvent-free conditions for 5–10 minutes.
  • Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Data :

Catalyst Solvent Time (h) Yield (%)
Fe(OTf)₃ Neat 0.083 99
[TPA][Pro] IL Neat 0.217 99
Guanidine HCl Ethanol 0.25 96

This method achieves near-quantitative yields under mild conditions, making it ideal for acid-sensitive substrates.

Carbamoyl Chloride Intermediate Route

Formation of the 2-fluorophenyl carbamoyl group via carbamoyl chloride intermediates is a two-step process:

Carbamoyl Chloride Synthesis

Procedure (from):

  • React 2-fluoroaniline (1.0 mmol) with triphosgene (0.5 eq) in dichloromethane (DCM) at −78°C.
  • Add pyridine (1.1 eq) dropwise and stir for 1 hour.
  • Isolate the carbamoyl chloride via filtration under inert atmosphere.

Coupling with Boc-Protected Amine

Procedure :

  • Dissolve Boc-protected aminomethyl compound (1.0 mmol) in DCM.
  • Add carbamoyl chloride (1.2 mmol) and dimethylaminopyridine (DMAP, 0.1 eq).
  • Stir at 25°C for 12 hours, then purify by recrystallization (hexane/EtOAc).

Yield : 85–92% (combined steps).

Isocyanate-Based Coupling

Direct coupling with 2-fluorophenyl isocyanate avoids chloride intermediates:

One-Pot Isocyanate Reaction

Procedure (adapted from):

  • React Boc-protected ethylenediamine (1.0 mmol) with 2-fluorophenyl isocyanate (1.2 mmol) in acetonitrile.
  • Stir at 50°C for 6 hours.
  • Concentrate under vacuum and purify via flash chromatography (hexane:EtOAc 3:1).

Yield : 78–88%.

Zinc Chloride-Catalyzed Carbamate Formation

A catalytic approach enhances efficiency for large-scale synthesis:

ZnCl₂-Mediated Coupling

Procedure (from):

  • Mix Boc-protected amine (1.0 mmol), 2-fluorophenyl carbamoyl chloride (1.2 mmol), and ZnCl₂ (1.5 eq) in toluene.
  • Stir at 110°C for 3 hours.
  • Quench with 10% citric acid, extract with DCM, and dry over Na₂SO₄.

Yield : 86–94%.

Alternative Methods Using N-Carbamoylimidazoles

Activation via imidazole intermediates improves selectivity:

CDI-Mediated Activation

Procedure (from):

  • Treat 2-fluoroaniline (1.0 mmol) with 1,1'-carbonyldiimidazole (CDI, 1.2 mmol) in THF.
  • Add Boc-protected aminomethanol (1.0 mmol) and stir at 25°C for 24 hours.
  • Purify by extraction (Et₂O/H₂O) and column chromatography.

Yield : 89–93%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Boc Protection Rapid, high-yielding, mild conditions Requires anhydrous conditions 96–99
Carbamoyl Chloride Scalable, versatile Hazardous reagents (triphosgene) 85–92
Isocyanate Coupling Avoids chlorides Sensitivity to moisture 78–88
ZnCl₂ Catalysis High efficiency, low cost Elevated temperature required 86–94
CDI Activation Selective, no byproducts Cost of CDI reagent 89–93

Industrial-Scale Adaptations

Patent CN105461690A details a pilot-scale procedure:

  • React Boc-protected pyrrole (60 g) with 3-pyridine sulfonyl chloride (53.2 g) in anhydrous THF.
  • Use sodium hydride (24 g) as base at 50–60°C.
  • Crystallize the product via pH adjustment (weak acidity) and isolate with 91% yield.

Chemical Reactions Analysis

Tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs

tert-butyl N-{[(2-chlorophenyl)carbamoyl]methyl}carbamate (IV-31c)
  • Structural Difference : Chlorine replaces fluorine at the phenyl ring’s ortho position.
  • Synthesis : Prepared via Boc-Leu-OH coupling with 2-chlorobenzylamine, yielding a white crystalline solid (mp: 102–105°C) .
  • Key Data :
    • Molecular weight: 377.1602 (HRMS)
    • ¹H NMR: Downfield shifts in aromatic protons due to chlorine’s stronger electron-withdrawing effect compared to fluorine .
tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate (2c)
  • Structural Difference : Fluorine is para-substituted on the phenyl ring.
  • Synthesis : Synthesized via Suzuki coupling of 4-fluorophenylboronic acid, achieving 96% yield after purification .
  • Key Data :
    • Higher regioselectivity in coupling reactions compared to ortho-substituted analogs due to reduced steric hindrance .

Functional Group Variations

tert-butyl N-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}carbamate
  • Structural Difference : Trifluoroethyl group replaces the 2-fluorophenyl moiety.
  • Properties : Enhanced lipophilicity due to the trifluoromethyl group, impacting membrane permeability in drug candidates .
  • Applications : Used in agrochemical research for pesticidal activity optimization .
tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate
  • Structural Difference : Incorporates a 1,3,4-oxadiazole ring and methylsulfanyl group.

tert-butyl Carbamates with Hydrophilic Modifications

tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate
  • Structural Difference : Hydroxyethyl spacer introduces polarity.
  • Synthesis : Chiral synthesis yields enantiomerically pure forms (e.g., CAS 1035490-58-4).
  • Applications : Intermediate for β-blockers or antidepressants due to the hydroxyl group’s hydrogen-bonding capacity .
tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate
  • Structural Difference : Methanesulfonyl group at the phenyl para position.
  • Properties : The sulfonyl group increases acidity (pKa ~1–2), enhancing solubility in aqueous media .

Comparative Analysis Table

Compound Substituent/Modification Melting Point (°C) Molecular Weight Key Application Reference
tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate 2-fluorophenyl Not reported ~280 (estimated) Pharmaceutical intermediates
IV-31c (2-chlorophenyl analog) 2-chlorophenyl 102–105 377.16 HDAC inhibitor synthesis
2c (4-fluorophenyl analog) 4-fluorophenyl Not reported ~280 (estimated) Suzuki coupling intermediates
Trifluoroethyl derivative CF₃CH₂ Not reported ~269 Agrochemical research
Hydroxyethyl derivative 2-hydroxyethyl Not reported 263.29 Chiral drug synthesis
Methanesulfonylphenyl derivative 4-SO₂Me Not reported 341.36 Solubility-enhanced intermediates

Research Findings and Trends

  • Halogen Effects : Fluorine’s electronegativity improves metabolic stability in vivo compared to chlorine, but chlorine enhances crystallinity (higher mp) .
  • Synthetic Efficiency : Suzuki coupling (e.g., compound 2c) achieves higher yields (96%) than palladium-catalyzed cross-couplings (56.6% in ) due to optimized boronic acid partners .
  • Bioactivity : Oxadiazole-containing analogs () show promise in kinase inhibition, while sulfonyl derivatives () are prioritized for aqueous formulation compatibility.

Biological Activity

Tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H17FN2O3C_{13}H_{17}FN_{2}O_{3}, with a molecular weight of approximately 268.29 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a 2-fluorophenyl group, which may influence its biological activity significantly due to the presence of the fluorine atom in the aromatic ring .

Structural Comparison

A comparative analysis with similar compounds highlights the unique features of this compound:

Compound NameMolecular FormulaUnique Features
Tert-butyl (2-amino-5-fluorophenyl) carbamateC12H16F2N2O2Contains an amino group, enhancing reactivity
Tert-butyl N-(2-methylphenyl) carbamateC13H17N2O3Methyl substitution affects lipophilicity
Tert-butyl N-[carbamoyl(phenyl)methyl] carbamateC13H16N2O3Lacks fluorine but shares core carbamate structure

This table illustrates how the presence of different substituents can affect the properties and potential biological activities of these compounds.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Cholinesterase Inhibition : Some carbamates are known to inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in synaptic clefts. This can result in neurotoxic effects if not properly managed.
  • Nucleophilic Substitution Reactions : The compound may undergo nucleophilic substitution reactions, where the carbamate nitrogen can be protonated under acidic conditions, enhancing its electrophilicity. This could lead to interactions with various biological nucleophiles such as amines and alcohols.
  • Hydrolysis : In aqueous environments, the compound may hydrolyze into its constituent parts, which could have distinct biological activities or toxicological profiles.

Toxicological Considerations

Given that some carbamates can exhibit varying degrees of toxicity based on their structure, it is essential to assess the safety profile of this compound through rigorous testing. The lack of specific safety data emphasizes the need for further research to evaluate potential hazards associated with this compound .

Q & A

Q. What are the common synthetic routes for tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a primary amine (e.g., [(2-fluorophenyl)carbamoyl]methylamine) with tert-butyl chloroformate in the presence of a base. Key parameters include:
ParameterConditions/ReagentsPurpose
SolventDichloromethane (DCM) or THFFacilitates reaction homogeneity
BaseTriethylamine (TEA) or DMAPNeutralizes HCl byproduct
Temperature0–25°CControls reaction rate and selectivity
Optimization may involve adjusting stoichiometry (e.g., 1.2 eq. tert-butyl chloroformate) and monitoring via TLC or HPLC. Purification often uses column chromatography (silica gel, hexane/EtOAc) .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and carbamate linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • HPLC/UPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Q. How does the compound’s stability under various storage conditions affect experimental reproducibility?

  • Methodological Answer : Stability studies recommend:
  • Storage Temperature : –20°C in airtight, light-resistant containers to prevent hydrolysis of the carbamate group.
  • Solvent Compatibility : Avoid prolonged storage in polar aprotic solvents (e.g., DMF) due to potential degradation.
  • Monitoring : Periodic NMR or LC-MS to detect decomposition (e.g., loss of tert-butyl group) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of fluorophenyl substitution on bioactivity?

  • Methodological Answer :
  • Structural Modifications : Synthesize analogs with varying halogen positions (e.g., 3-fluoro vs. 4-fluorophenyl) or substituents (e.g., methyl, nitro groups).
  • Biological Assays : Test against target enzymes (e.g., proteases) using fluorescence-based activity assays. Measure IC₅₀ values and correlate with electronic (Hammett σ) or steric parameters.
  • Computational Modeling : Density Functional Theory (DFT) to analyze electronic effects of fluorine substitution on carbamate reactivity .

Q. What methodologies are suitable for resolving contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays).
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular models (e.g., apoptosis assays).
  • Meta-Analysis : Compare datasets with tools like Prism or R to identify outliers or confounding variables (e.g., solvent effects in cell viability assays) .

Q. What computational approaches predict the compound’s interaction with enzymatic targets, and how are these validated experimentally?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450). Focus on hydrogen bonds with fluorophenyl or carbamate groups.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of predicted complexes.
  • Validation : Compare docking scores with experimental inhibition constants (Kᵢ) from enzyme kinetics (Lineweaver-Burk plots) .

Q. How can crystallography elucidate the compound’s solid-state conformation and intermolecular interactions?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/EtOAc). Resolve structure to <1.0 Å resolution.
  • Hirshfeld Analysis : Quantify intermolecular contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer.
  • Thermal Analysis : TGA/DSC to correlate packing motifs with thermal stability .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported IC₅₀ values for kinase inhibition.
    • Resolution Strategy :

Verify assay conditions (e.g., ATP concentration, pH).

Test compound purity via HPLC and confirm batch-to-batch consistency.

Cross-validate using isothermal titration calorimetry (ITC) for binding thermodynamics .

Key Research Gaps and Future Directions

  • SAR Expansion : Systematic substitution of the carbamate methyl group with bulkier tert-butyl analogs to modulate lipophilicity .
  • In Vivo Pharmacokinetics : Radiolabel the compound (¹⁴C) for ADME studies in rodent models to assess bioavailability and metabolite profiling .

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